molecular formula C17H9F3N2O7 B11147072 7-(2,4-dinitrophenoxy)-8-methyl-4-(trifluoromethyl)-2H-chromen-2-one

7-(2,4-dinitrophenoxy)-8-methyl-4-(trifluoromethyl)-2H-chromen-2-one

Cat. No.: B11147072
M. Wt: 410.26 g/mol
InChI Key: OARDVLLTTGIVOI-UHFFFAOYSA-N
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Description

7-(2,4-dinitrophenoxy)-8-methyl-4-(trifluoromethyl)-2H-chromen-2-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a chromenone core, substituted with dinitrophenoxy and trifluoromethyl groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2,4-dinitrophenoxy)-8-methyl-4-(trifluoromethyl)-2H-chromen-2-one typically involves multiple steps, starting with the preparation of the chromenone core. One common method involves the condensation of appropriate phenolic and aldehyde precursors under acidic or basic conditions, followed by nitration to introduce the dinitrophenoxy group. The trifluoromethyl group is usually introduced via a nucleophilic substitution reaction using trifluoromethylating agents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

7-(2,4-dinitrophenoxy)-8-methyl-4-(trifluoromethyl)-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, significantly altering the compound’s properties.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted chromenones, amino derivatives, and quinone derivatives, each with distinct chemical and physical properties .

Mechanism of Action

The mechanism of action of 7-(2,4-dinitrophenoxy)-8-methyl-4-(trifluoromethyl)-2H-chromen-2-one involves its interaction with specific molecular targets. The compound’s nitro groups can undergo redox reactions, generating reactive oxygen species that can modulate cellular pathways. Additionally, the trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(2,4-dinitrophenoxy)-8-methyl-4-(trifluoromethyl)-2H-chromen-2-one is unique due to its combination of a chromenone core with dinitrophenoxy and trifluoromethyl groups. This unique structure imparts distinct chemical reactivity and potential for diverse applications in various scientific fields .

Properties

Molecular Formula

C17H9F3N2O7

Molecular Weight

410.26 g/mol

IUPAC Name

7-(2,4-dinitrophenoxy)-8-methyl-4-(trifluoromethyl)chromen-2-one

InChI

InChI=1S/C17H9F3N2O7/c1-8-13(28-14-4-2-9(21(24)25)6-12(14)22(26)27)5-3-10-11(17(18,19)20)7-15(23)29-16(8)10/h2-7H,1H3

InChI Key

OARDVLLTTGIVOI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C=C2C(F)(F)F)OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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